molecular formula C14H12N2O6 B1349005 (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) CAS No. 13161-99-4

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid)

Cat. No.: B1349005
CAS No.: 13161-99-4
M. Wt: 304.25 g/mol
InChI Key: SKDIMRRKRVTENP-UHFFFAOYSA-N
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Description

(2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) (CAS# 139262-76-3) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C26H20N2O8 and a molecular weight of 488.45, this reagent is characterized by its specific (Z) configuration at the olefinic bonds . Its molecular structure, featuring extended conjugation and multiple hydrogen-bonding sites, makes it a compound of interest in various scientific investigations. Primary research applications include its function as a corrosion inhibitor for carbon steel in acidic media, where its molecular structure facilitates strong adsorption onto metal surfaces, forming a protective layer . Furthermore, the 4-oxobut-2-enoic acid (isocrotonic acid) scaffold is recognized for its biological activity. Related structural analogs have demonstrated significant antibacterial efficacy against organisms such as Staphylococcus aureus and Escherichia coli , positioning this compound as a valuable intermediate in the synthesis and evaluation of new antimicrobial agents. Additional research into structurally similar molecules has also indicated potential for analgesic (pain-relieving) activity, suggesting a wider pharmaceutical research application . The compound must be handled by qualified professionals and is intended strictly for Research Use Only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. For laboratory safety, please refer to the associated Safety Data Sheet (SDS). Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4-[3-(3-carboxyprop-2-enoylamino)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c17-11(4-6-13(19)20)15-9-2-1-3-10(8-9)16-12(18)5-7-14(21)22/h1-8H,(H,15,17)(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIMRRKRVTENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13161-99-4
Record name (Z)-4,4'-(1,3-phenylenediimino)bis[4-oxoisocrotonic] acid
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Biological Activity

The compound (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid ), also known by its CAS number 13161-99-4 , is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₂N₂O₆
  • Molecular Weight : 304.259 g/mol
  • Structure : The compound features a bis(4-oxobut-2-enoic acid) moiety linked by a phenylene bridge, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The imino groups present in the structure may facilitate interactions with nucleophiles, potentially influencing enzymatic activities and metabolic pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant activity. This property is essential for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Preliminary studies suggest that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of proteases or kinases involved in cancer progression.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study conducted on human breast cancer cell lines indicated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was attributed to induced apoptosis as evidenced by increased caspase activity.
  • In Vivo Models :
    • In animal models, administration of the compound showed promising results in reducing tumor size and enhancing survival rates. This suggests potential for therapeutic applications in oncology.
  • Comparative Analysis :
    • A comparative study with other phenylene-based compounds highlighted that (2Z,2'Z)-4,4'-(1,3-Phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) exhibited superior antioxidant activity compared to structurally similar analogs.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInhibition of proliferation in cancer cell lines
Enzyme InhibitionEffective against specific kinases

Scientific Research Applications

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and reactivity of these complexes.

Case Study: Metal Complexes

A study investigated the synthesis of copper(II) complexes using this compound as a ligand. The complexes were characterized using spectroscopic methods such as UV/Vis and Fourier-transform infrared spectroscopy (FTIR). The results indicated that the ligand forms stable chelates with copper ions, which exhibited significant antimicrobial activity against various pathogens .

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials, particularly in the field of liquid crystals.

Case Study: Liquid Crystal Devices

Research has demonstrated that incorporating this compound into liquid crystal (LC) systems enhances the photoalignment properties of the LC layers. This improvement leads to better control over the electro-optical properties of LC devices, which are crucial for applications in displays and optical devices .

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor for metals in acidic environments. Its molecular structure allows it to adsorb onto metal surfaces, forming a protective barrier.

Case Study: Corrosion Studies

A detailed study utilized density functional theory (DFT) to evaluate the corrosion inhibition efficiency of this compound on carbon steel in acidic media. The findings revealed that the compound effectively reduces corrosion rates by forming a stable film on the metal surface, thereby preventing further degradation .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Coordination ChemistryLigand for metal complexesStable copper(II) complexes with antimicrobial activity
Materials ScienceEnhances liquid crystal propertiesImproved electro-optical performance in devices
Corrosion InhibitionProtects metals from corrosionEffective barrier formation on carbon steel

Table 2: Characterization Techniques Used

TechniquePurposeApplication Area
UV/Vis SpectroscopyAnalyze electronic transitionsCoordination Chemistry
FTIR SpectroscopyIdentify functional groupsCoordination Chemistry
DFT CalculationsEvaluate corrosion inhibitionCorrosion Studies

Comparison with Similar Compounds

Structural Variations in Bridging Groups

Symmetric dimaleamic acids share a common bis-maleamic acid backbone but differ in the bridging group between the aromatic rings. Key structural distinctions include:

Compound Name Bridging Group Key Structural Features
H2L5186303 (Target Compound) 1,3-Phenylene + oxy-phenylene Meta-substituted phenylene with ether linkages; Z,Z configuration in maleamic acids.
(2Z,2′Z)-4,4′-((oxybis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (Compound 6) Oxybis(phenylene) Ether-linked para-substituted phenyl rings; Z,Z configuration.
(2Z,2′Z)-4,4′-((thiobis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (Compound 8) Thiobis(phenylene) Thioether linkage; para-substituted phenyl rings.
(2Z,2′Z)-4,4′-((sulfonylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (Compound 10) Sulfonylbis(phenylene) Sulfone bridge; para-substituted phenyl rings.
(2Z,2′Z)-4,4′-(1,2-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid) 1,2-Phenylene Ortho-substituted phenylene; shorter bridge with no heteroatoms.

Key Observations :

  • Bridging Group Impact : The 1,3-phenylene-oxy bridge in H2L5186303 provides a meta-substituted geometry, distinct from para-substituted analogs (e.g., Compounds 6, 8, 10). This likely influences receptor binding selectivity and metal-coordination behavior.
  • Electronic Effects : Sulfonyl (Compound 10) and thioether (Compound 8) bridges introduce electron-withdrawing and polarizable groups, respectively, altering solubility and reactivity compared to the ether-linked H2L5186303.

Key Observations :

  • Lower yields (e.g., 22% for anthraquinone-linked Compound 12 ) are attributed to steric hindrance or poor solubility of precursors.
  • The ortho-substituted 1,2-phenylene analog (noted in corrosion studies ) may exhibit different synthetic challenges due to steric constraints.

Key Observations :

  • Biological Activity: H2L5186303’s meta-substituted bridge may enhance LPA2 selectivity compared to analogs with para-substituted or non-aromatic bridges.
  • Material Science Applications : Para-substituted analogs (Compounds 6, 8, 10) are explored as ligands for metal-organic frameworks (MOFs) due to their rigid, symmetrical structures .

Preparation Methods

Reaction Setup

  • Finely powdered maleic anhydride (5 g, approx. 50 mmol) is dissolved in ethyl acetate (or ethanol).
  • To this solution, m-phenylenediamine (5.12 g, approx. 50 mmol) is added gradually with constant stirring.
  • The mixture is stirred at room temperature or gently refluxed until a brown precipitate forms, indicating product formation.

Product Isolation and Purification

  • The precipitate is collected by suction filtration.
  • It is washed with diethyl ether to remove impurities.
  • The solid is recrystallized from methanol to enhance purity.
  • The final product is dried under vacuum.

Yield and Physical Properties

Parameter Value
Yield 85%
Physical Appearance Brown solid
Melting Point Approximately 153 °C
Purity Check Single spot on TLC (ethyl acetate:hexane 1:2)

These data are consistent with the preparation of similar bis-amide compounds.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the amine groups of m-phenylenediamine on the electrophilic carbonyl carbons of maleic anhydride, leading to ring opening and formation of amide bonds. The Z-configuration of the double bonds in the product is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring.

Comparative Analysis with Related Compounds

Similar preparation methods have been reported for related compounds such as (2Z,2'Z)-4,4'-(1,2-phenylenebis(azanediyl))bis(4-oxobut-2-enoic acid), where ortho-phenylenediamine replaces m-phenylenediamine, yielding analogous bis-amide products with comparable yields and physical properties.

Summary Table of Preparation Conditions

Step Details
Reactants Maleic anhydride and m-phenylenediamine
Molar Ratio 1:1
Solvent Ethyl acetate or ethanol
Temperature Room temperature or mild reflux
Reaction Time Until precipitate formation (varies)
Product Isolation Filtration, washing with diethyl ether
Purification Recrystallization from methanol
Yield 85%
Product Form Brown solid

Research Findings and Notes

  • The reaction is efficient and reproducible, yielding high-purity product suitable for further applications such as ligand synthesis or complexation with metal ions.
  • The solvent-free approach or use of ethyl acetate minimizes environmental impact and simplifies product isolation.
  • Analytical techniques such as TLC confirm the purity, while melting point data provide a quick quality check.
  • The compound’s structure and stereochemistry have been confirmed by spectroscopic methods in related studies, supporting the assigned Z,Z-configuration.

Q & A

Q. How can researchers identify degradation products under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Treat with H2 _2O2_2 (3% v/v) at 40°C for 24 hours.
  • Detection : Use high-resolution MS (Q-TOF) to fragment ions and assign structures.
  • Toxicology : Screen degradation products for genotoxicity via Ames test .

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